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Compound of Interest

Compound Name: Dihydrocaffeic Acid

Cat. No.: B1670586

Introduction

Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a metabolite of caffeic acid, is a
phenolic compound recognized for its antioxidant properties.[1] It is found in various natural
sources, including black olives and certain medicinal plants, and is also a significant metabolite
formed by intestinal microbiota from dietary polyphenols.[2] The structural elucidation and
purity assessment of dihydrocaffeic acid are critically dependent on modern spectroscopic
techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols
for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure
o |[UPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]

e Molecular Formula: CoH1004[3]
e Molecular Weight: 182.17 g/mol [2][3]
e SMILES: C1=CC(=C(C=C1CCC(=0)0)0O)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework
of organic molecules. For dihydrocaffeic acid, *H and 13C NMR provide definitive structural
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information.

'H NMR Spectroscopic Data

The *H NMR spectrum of dihydrocaffeic acid reveals signals corresponding to the aromatic
protons on the catechol ring and the aliphatic protons of the propanoic acid side chain. The
chemical shifts can vary slightly depending on the solvent used.

Table 1: *H NMR Chemical Shift Data for Dihydrocaffeic Acid

Chemical Coupling
Proton . L
. Shift (9, Multiplicity Constant (J, Solvent Reference
Assighment
ppm) Hz)
H-2' ~6.71 d 2.0 DMSO-de [4]
H-5' ~6.65 d 8.0 DMSO-ds [4]
H-6' ~6.55 dd 8.0, 2.0 DMSO-ds [4]
H-a (CH2) ~2.70 t 7.6 DMSO-de [4]
H-B (CH2) ~2.42 t 7.6 DMSO-ds [4]
6.89, 6.88,
Ar-H m - Water [1]
6.82, 6.81
Ar-H 6.73,6.71 m - Water [1]
2.99, 2.97,
CH:z m - Water [1]
2.96

Note: Assignments are based on typical spectra. ' indicates protons on the aromatic ring. a and
B refer to the carbons on the propanoic acid chain relative to the carboxyl group.

13C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: 13C NMR Chemical Shift Data for Dihydrocaffeic Acid
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Carbon Assignment Chemical Shift (6, ppm) Solvent
C-1 132.8 DMSO-ds
c-2 116.5 DMSO-ds
C-3 145.1 DMSO-ds
c-4 143.8 DMSO-ds
C-5 115.5 DMSO-de
C-6' 119.3 DMSO-ds
C=0 (Carboxyl) 174.2 DMSO-ds
C-a (CH2) 35.8 DMSO-de
C-B (CH2) 30.1 DMSO-ds

Note: Data is compiled based on typical values for dihydrocinnamic acid derivatives and related
phenolic acids.[5]

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of phenolic acids like
dihydrocaffeic acid.[6][7]

o Sample Preparation: Dissolve approximately 5-10 mg of the purified dihydrocaffeic acid
sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, Methanol-da4, or D20). DMSO-
de is commonly used for phenolic acids as it effectively solubilizes the compound and allows
for the observation of hydroxyl protons.[6][8]

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts (& = 0.00 ppm).

 Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating
at a frequency of 400 MHz or higher for *H NMR.[6][9]

e 'H NMR Acquisition:
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o Set the spectral width to approximately 12-16 ppm.
o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Apply a relaxation delay (D1) of 1-5 seconds between pulses to ensure quantitative
integrity if required.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural
abundance of the 3C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which induces molecular vibrations.[10][11]

IR Spectroscopic Data

The IR spectrum of dihydrocaffeic acid shows characteristic absorption bands for the
hydroxyl (O-H), carboxylic acid (C=0 and O-H), aromatic (C=C), and C-H bonds.

Table 3: Key IR Absorption Bands for Dihydrocaffeic Acid
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Wavenumber

( 1 Vibration Type Functional Group Reference

cm-

~3400-3200 O-H stretch (broad) Phenolic -OH [3]
O-H stretch (very ] )

~3000-2500 Carboxylic acid -OH [3]
broad)

~2930 C-H stretch Aliphatic CH2 [3]

~1700 C=0 stretch Carboxylic acid C=0 [3114]

~1600, ~1520 C=C stretch Aromatic Ring [3]

~1440 C-H bend Aliphatic CH2 [3]
C-O stretch / O-H Carboxylic

~1280 , [3]
bend acid/Phenol

Experimental Protocol for IR Spectroscopy

Infrared spectra can be obtained for solid or liquid samples. For a solid powder like

dihydrocaffeic acid, the following methods are common.[12][13]

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the dry dihydrocaffeic acid sample with approximately 100-

200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and

pestle.

o Transfer the fine powder into a pellet-forming die.

o Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr

pellet.

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or

germanium).
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o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal. This method requires minimal sample preparation.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[10]
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or clean ATR crystal)
first.

o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software automatically subtracts the background to produce the final
spectrum. The typical scanning range is 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound and can provide structural information through
fragmentation analysis.

Mass Spectrometry Data

Dihydrocaffeic acid is often analyzed using electrospray ionization (ESI), typically in negative
ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups.[14][15]

Table 4. Mass Spectrometry Data for Dihydrocaffeic Acid
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lonization

m/z (Daltons) lon Interpretation Reference
Mode
N Protonated
183.0652 [M+H]* ESI-Positive ] [15]
molecular ion
Molecular ion
182 [M]*e El (Electron [16]
lonization)
) Deprotonated
181.0495 [M-H]~ ESI-Negative ) [14][15]
molecular ion
Loss of carbon
[M-H-CO2]~ or ) dioxide from the
137 ESI-Negative [14][15]
[M-H-44]~ deprotonated

molecule

Major fragment
123 [M-COOH-Hz]*»  El _ [16]
ion (base peak)

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing
phenolic acids in complex mixtures and for obtaining high-resolution mass data.[15][17]

e Sample Preparation:

o Dissolve the dihydrocaffeic acid sample in a suitable solvent compatible with the mobile
phase, such as methanol or an acetonitrile/water mixture, to a concentration of
approximately 1-10 pg/mL.

o Filter the solution through a 0.22 pm syringe filter to remove any particulate matter.
e Chromatographic Separation (LC):

o Column: Use a reverse-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 um particle size).
[15]
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o Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1%
formic acid in water; Mobile Phase B: Acetonitrile.[15]

o Gradient Program: A typical gradient might run from 5-95% B over 10-15 minutes.
o Flow Rate: 0.2-0.4 mL/min.

o Injection Volume: 1-5 pL.

e Mass Spectrometry (MS):

o lon Source: Electrospray lonization (ESI), operated in both positive and negative ion
modes to capture all relevant ions.

o Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap is used for accurate mass measurements.[15]

o Data Acquisition: Acquire full scan data over a mass range of m/z 50-500. For structural
elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of
interest (e.g., m/z 181) and fragmenting it using collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural
product like dihydrocaffeic acid using the spectroscopic techniques described.
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Caption: Workflow for the isolation and structural elucidation of dihydrocaffeic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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